4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-Bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its bromo-substituted benzamide group and a thiazolyl moiety linked to a benzodioxin structure
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on cholinesterase enzymes, which play a crucial role in nerve signal transmission .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (potentially cholinesterase enzymes) and inhibit their activity . This inhibition could lead to changes in the transmission of nerve signals.
Biochemical Pathways
If the compound does indeed inhibit cholinesterase enzymes, it would affect the cholinergic pathway, leading to an increase in acetylcholine levels and potentially affecting nerve signal transmission .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties would impact the bioavailability of the compound.
Result of Action
If it does inhibit cholinesterase enzymes, it could lead to an increase in acetylcholine levels, potentially affecting nerve signal transmission .
Biochemical Analysis
Biochemical Properties
The compound 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide has been shown to interact with cholinesterase enzymes, which are key players in the nervous system . These interactions can influence the activity of these enzymes, potentially affecting the biochemical reactions they are involved in .
Cellular Effects
In terms of cellular effects, this compound has been found to have inhibitory effects on bacterial biofilm formation . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core benzodioxin structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled environments to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide may be studied for its potential biological activity, such as antibacterial or antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides
Uniqueness: 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide stands out due to its specific structural features, which may confer unique biological and chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUAAKBQOSYQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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